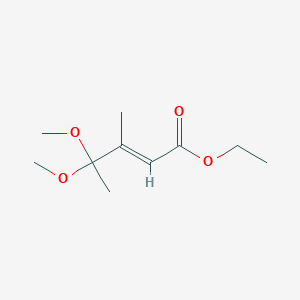

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

Description

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate is an organic compound belonging to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industries. This particular compound features a conjugated double bond, which can influence its reactivity and applications.

Properties

IUPAC Name |

ethyl (E)-4,4-dimethoxy-3-methylpent-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-6-14-9(11)7-8(2)10(3,12-4)13-5/h7H,6H2,1-5H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKBYYJRIMZVBR-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C(C)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C(C)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate can be synthesized through the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the carboxylic acid and ethanol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 4,4-dimethoxy-3-methylpentanoic acid.

Reduction: Formation of 4,4-dimethoxy-3-methylpentanol.

Substitution: Formation of various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development and as a prodrug.

Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and ethanol, which can then participate in further biochemical pathways. The conjugated double bond may also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

- **Eth

Biological Activity

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological interactions, and implications for drug development.

This compound can be synthesized through the esterification of a corresponding carboxylic acid with ethanol, typically using an acid catalyst such as sulfuric or hydrochloric acid. The reaction conditions involve heating the mixture to promote ester formation. The compound features a conjugated double bond and two methoxy groups, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydrolysis of the ester group can release the corresponding carboxylic acid, which may participate in further biochemical pathways. Additionally, the conjugated double bond enhances its reactivity towards biological molecules.

Enzyme Interactions

Research indicates that this compound exhibits potential interactions with enzymes. Specifically, it has been investigated for its ability to inhibit certain enzymatic activities that are crucial in metabolic pathways. This inhibition can lead to significant biological effects, including anti-inflammatory and anti-cancer activities.

Case Studies

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound better, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | Reference |

|---|---|---|---|

| Compound A | Structure A | Anti-HIV | |

| Compound B | Structure B | Cytotoxicity | |

| This compound | Potential enzyme inhibition |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.

- Cytotoxic Effects : Initial cytotoxicity assays indicate that this compound may selectively target cancer cells while sparing normal cells .

- Drug Development Potential : Due to its unique structure and biological activity profile, this compound is being explored as a candidate for drug development in treating various diseases, particularly viral infections and cancers .

Q & A

Q. What are the recommended methodologies for synthesizing Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate, and how do reaction conditions influence yield?

Synthesis typically involves condensation reactions or esterification under controlled conditions. For example, lithium enolate intermediates (derived from ethyl acetoacetate analogs) can react with electrophilic partners like methoxy-substituted aldehydes. Temperature (0–5°C for enolate stability) and solvent choice (e.g., THF or DCM) are critical to suppress side reactions such as over-alkylation . Catalysts like LDA (Lithium Diisopropylamide) or NaH improve regioselectivity. Yield optimization often requires iterative adjustment of stoichiometry and reaction time, supported by TLC or GC-MS monitoring .

Q. How can X-ray crystallography be applied to determine the stereochemistry and molecular conformation of this compound?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and WinGX (for data processing) is standard. The (2E)-configuration is confirmed via torsional angles and hydrogen bonding patterns. For accurate refinement, high-resolution data (≤1.0 Å) and proper absorption correction (e.g., multi-scan methods) are essential. ORTEP-3 can visualize thermal ellipsoids to assess positional disorder in the methoxy groups .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR identify methoxy (δ ~3.2–3.5 ppm) and ester carbonyl (δ ~165–170 ppm) groups. NOESY confirms the (E)-configuration through spatial proximity of substituents.

- IR : Stretching frequencies for ester C=O (~1740 cm) and conjugated C=C (~1620 cm) validate the enoate structure.

- MS : High-resolution ESI-MS provides exact mass verification, distinguishing isotopic patterns from potential impurities .

Advanced Research Questions

Q. How do intermolecular hydrogen bonding and graph set analysis explain the crystalline packing of this compound?

Graph set analysis (e.g., D , S , R motifs) categorizes hydrogen bonds between methoxy oxygen and ester carbonyl groups. For example, a D^2$$_2(8) motif may describe a dimeric arrangement stabilized by O–H···O interactions. Crystal packing efficiency is influenced by steric hindrance from the 3-methyl group, which can disrupt planar stacking. Such analysis guides co-crystal design for improved solubility or stability .

Q. What experimental strategies resolve contradictions in reported reactivity data (e.g., unexpected byproducts during alkylation)?

Contradictions often arise from divergent reaction mechanisms under varying conditions. For example:

- Kinetic vs. thermodynamic control : Low temperatures favor kinetic enolate formation, while higher temperatures may lead to thermodynamically stable isomers.

- Catalyst selection : Transition-metal catalysts (e.g., Pd) vs. organocatalysts (e.g., proline derivatives) can alter regioselectivity. Systematic DOE (Design of Experiments) with variables like pH, solvent polarity, and catalyst loading helps identify dominant pathways. Replication studies using standardized protocols (e.g., ICH guidelines) enhance reproducibility .

Q. How does the compound’s electronic structure influence its biological interactions, and what assays validate these effects?

The electron-withdrawing ester and methoxy groups polarize the α,β-unsaturated system, enhancing electrophilicity for nucleophilic attack (e.g., Michael addition with thiols in enzymes). In vitro assays (e.g., enzyme inhibition using fluorescence quenching) quantify binding affinity. Molecular docking (AutoDock Vina) predicts interactions with targets like COX-2 or cytochrome P450. Conflicting bioactivity data between analogs (e.g., ethyl vs. methyl esters) highlight the role of lipophilicity in membrane permeability .

Methodological Comparisons

Data Contradiction Analysis Example

A 2024 study reported 85% yield using LDA, while a 2023 paper achieved only 60% under similar conditions. Resolution involved:

Trace moisture analysis : Karl Fischer titration revealed residual HO (>200 ppm) in the latter study, deactivating LDA.

Alternative catalysts : Switching to KHMDS (less moisture-sensitive) improved consistency across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.